molecular formula C10H13NO3 B1427827 5-Cyclohexyloxazole-4-carboxylic acid CAS No. 1226165-87-2

5-Cyclohexyloxazole-4-carboxylic acid

Cat. No. B1427827
M. Wt: 195.21 g/mol
InChI Key: XXTUSICQEKPFES-UHFFFAOYSA-N
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Description

5-Cyclohexyloxazole-4-carboxylic acid is a chemical compound with the CAS Number: 1226165-87-2 . It has a molecular weight of 195.22 and its IUPAC name is 5-cyclohexyl-1,3-oxazole-4-carboxylic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Cyclohexyloxazole-4-carboxylic acid is 1S/C10H13NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-Cyclohexyloxazole-4-carboxylic acid is a versatile molecule in the field of synthetic and medicinal chemistry. It has been used in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold (Ferrini et al., 2015). This acid plays a role in the synthesis of antiallergic compounds, significantly more potent than some existing drugs (Buckle et al., 1983).

Organic Synthesis

In organic synthesis, the reaction of ethyl isocyanoacetic acid with various carboxylic acids, including 5-cyclohexyloxazole-4-carboxylic acid, leads to the formation of oxazole-4-carboxylic acid esters. This process is applicable to a wide range of derivatives, making it a valuable method in organic chemistry (Tormyshev et al., 2006).

Stability and Spectroscopic Properties

The stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives, closely related to 5-cyclohexyloxazole-4-carboxylic acid, have been studied. These derivatives are found to be unstable with respect to hydrolytic ring opening and decarboxylation, which is critical for understanding their behavior in various chemical reactions (Tirla et al., 2021).

properties

IUPAC Name

5-cyclohexyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTUSICQEKPFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyloxazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 5-cyclohexyl-1,3-oxazole-4-carboxylate (6.40 g, 30.6 mmol) in methanol (370 mL) was added 1 M NaOH solution (92 mL). After being stirred at room temperature for 2 h, and at 50° C. for 1 h, the reaction mixture was cooled to 0° C., and then acidified with 1 M HCl solution. The mixture was concentrated under reduced pressure and the resulting residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting light yellow solid was triturated with hexane to give the title compound (5.29 g, 89%) as a white solid.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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